ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate has been synthesized by the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an ethoxycarbonyl group, a cyclopenta[b]thiophen-2-yl group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 549.66. Other physical and chemical properties are not well-documented in the literature.Scientific Research Applications
Crystal Structure Analysis
The crystal structure of derivatives related to ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been studied. For example, the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been analyzed to understand its molecular conformation and dihedral angles, contributing to the field of molecular crystallography and drug design (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Biological Activities
Several studies focus on synthesizing novel compounds and evaluating their biological activities, such as antimicrobial and antioxidant properties. Compounds synthesized using this compound derivatives have shown significant biological activities in in vitro studies, indicating potential applications in pharmaceutical research (Raghavendra et al., 2016).
Antimicrobial and Antioxidant Studies
The synthesized derivatives of this compound have been screened for their antimicrobial and antioxidant properties. This research contributes to the development of new antimicrobial agents and antioxidants, which are crucial in addressing various health challenges, including infections and oxidative stress-related disorders (Bektaş et al., 2007).
Applications in Organic Chemistry
In organic chemistry, the synthesis and reaction mechanisms of compounds related to this compound are of significant interest. Studies on these compounds provide insights into new synthetic pathways and reaction mechanisms, contributing to the broader field of organic synthesis and chemical engineering (Vasileva et al., 2018).
Safety and Hazards
The safety and hazards associated with this compound are not well-documented in the literature. It is not intended for human or veterinary use and is for research use only.
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7S2/c1-3-33-23(29)20-18-6-5-7-19(18)35-22(20)25-21(28)16-8-10-17(11-9-16)36(31,32)27-14-12-26(13-15-27)24(30)34-4-2/h8-11H,3-7,12-15H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOUASQFOYAMNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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